molecular formula C8H11ClN2O B13608286 3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol

3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol

Cat. No.: B13608286
M. Wt: 186.64 g/mol
InChI Key: FUFXTLCRWNDCQG-UHFFFAOYSA-N
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Description

3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound features a pyridine ring substituted with a chlorine atom and an amino alcohol side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol typically involves the reaction of 5-chloropyridine-2-carbaldehyde with nitromethane, followed by reduction and subsequent amination . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, amino alcohols, and ketones .

Scientific Research Applications

3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-amino-2-(5-chloropyridin-2-yl)propan-1-ol

InChI

InChI=1S/C8H11ClN2O/c9-7-1-2-8(11-4-7)6(3-10)5-12/h1-2,4,6,12H,3,5,10H2

InChI Key

FUFXTLCRWNDCQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(CN)CO

Origin of Product

United States

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